

D-(+)-Trehalose-d14 in Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **D-(+)-Trehalose-d14**

Cat. No.: **B12412086**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-(+)-Trehalose-d14 is the deuterated form of D-(+)-Trehalose, a naturally occurring disaccharide with significant applications in the pharmaceutical industry. The replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen, renders **D-(+)-Trehalose-d14** an invaluable tool in drug discovery and development. Its primary applications lie in its use as an internal standard for highly accurate and precise quantification of analytes by mass spectrometry and as a metabolic tracer to elucidate the pharmacokinetic profiles and metabolic fate of drug candidates. This document provides detailed application notes and experimental protocols for the utilization of **D-(+)-Trehalose-d14** in these key areas.

Core Applications of D-(+)-Trehalose-d14

D-(+)-Trehalose-d14 serves two main purposes in the drug discovery and development pipeline:

- Internal Standard for Quantitative Bioanalysis: In liquid chromatography-mass spectrometry (LC-MS/MS) assays, deuterated internal standards are considered the gold standard for ensuring accuracy and precision.^{[1][2]} **D-(+)-Trehalose-d14**, being chemically identical to its non-deuterated counterpart, co-elutes and experiences similar matrix effects, allowing for reliable correction of variations during sample preparation and analysis.^{[1][3]}

- Metabolic Tracer for Pharmacokinetic and Metabolic Fate Studies: As a stable isotope-labeled tracer, **D-(+)-Trehalose-d14** can be used to track the absorption, distribution, metabolism, and excretion (ADME) of trehalose itself or to investigate its influence on the metabolic pathways of co-administered drugs.^[2] This is particularly relevant given the neuroprotective and autophagy-inducing properties of trehalose.

Application Note 1: **D-(+)-Trehalose-d14** as an Internal Standard for Drug Quantification

This application note describes the use of **D-(+)-Trehalose-d14** as an internal standard (IS) for the quantification of a hypothetical small molecule drug, "Drug X," in human plasma using a UPLC-MS/MS method.

Quantitative Data Summary

The inclusion of a deuterated internal standard significantly enhances the accuracy and precision of bioanalytical methods. The following tables present representative data from a method validation study for the quantification of Drug X using **D-(+)-Trehalose-d14** as the internal standard.

Table 1: Calibration Curve for Drug X in Human Plasma

Nominal Concentration of Drug X (ng/mL)	Mean Calculated Concentration (ng/mL)	Accuracy (%)	Precision (%RSD)
1.00	0.98	98.0	5.2
2.50	2.55	102.0	4.1
5.00	4.90	98.0	3.5
10.0	10.3	103.0	2.8
25.0	24.5	98.0	2.1
50.0	51.0	102.0	1.9
100.0	99.0	99.0	1.5
200.0	204.0	102.0	1.2

This data is representative and illustrates the expected performance of a validated LC-MS/MS method using a deuterated internal standard.

Table 2: Inter- and Intra-Assay Accuracy and Precision for Quality Control Samples

QC Level	Nominal Concentration (ng/mL)	Intra-Assay (n=6)	Inter-Assay (n=18, 3 runs)
Accuracy (%)		Precision (%RSD)	
LLOQ	1.00	101.5	6.8
Low QC	3.00	98.7	4.5
Mid QC	30.0	102.1	3.1
High QC	150.0	99.2	2.5

LLOQ: Lower Limit of Quantification; QC: Quality Control; RSD: Relative Standard Deviation. This data demonstrates that the method meets typical acceptance criteria for bioanalytical assays.[\[2\]](#)

Experimental Protocol: Quantification of Drug X in Human Plasma

1. Materials and Reagents:

- Drug X reference standard
- **D-(+)-Trehalose-d14** (Internal Standard)
- Human plasma (with anticoagulant)
- Acetonitrile (LC-MS grade)[[1](#)]
- Formic acid (LC-MS grade)
- Water (LC-MS grade)
- Methanol (LC-MS grade)

2. Preparation of Stock and Working Solutions:

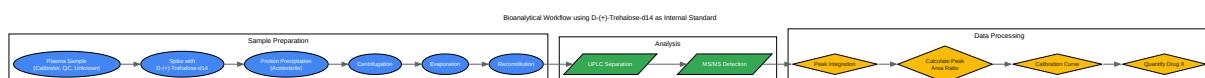
- Drug X Stock Solution (1 mg/mL): Accurately weigh and dissolve Drug X in methanol.
- **D-(+)-Trehalose-d14** Stock Solution (1 mg/mL): Accurately weigh and dissolve **D-(+)-Trehalose-d14** in a 50:50 methanol:water solution.
- Calibration Standards and Quality Control Samples: Prepare spiking solutions of Drug X by serial dilution of the stock solution. Spike these into blank human plasma to achieve the desired concentrations for the calibration curve and QC samples.
- Internal Standard Working Solution (50 ng/mL): Dilute the **D-(+)-Trehalose-d14** stock solution in acetonitrile.

3. Sample Preparation (Protein Precipitation):[[1](#)]

- Pipette 100 μ L of plasma sample (calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

- Add 20 μ L of the internal standard working solution to each tube and briefly vortex.
- Add 300 μ L of cold acetonitrile to each tube to precipitate the plasma proteins.
- Vortex vigorously for 1 minute.
- Centrifuge at 14,000 rpm for 10 minutes at 4°C.
- Carefully transfer the supernatant to a clean tube or a 96-well plate.
- Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the dried extract in 100 μ L of the mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).
- Vortex for 30 seconds and centrifuge at 14,000 rpm for 5 minutes.
- Inject 5 μ L of the supernatant into the UPLC-MS/MS system.

4. UPLC-MS/MS Conditions:


- UPLC System: Waters Acquity UPLC or equivalent.
- Column: Acquity UPLC BEH C18, 1.7 μ m, 2.1 x 50 mm.
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Flow Rate: 0.4 mL/min.
- Gradient: A suitable gradient to separate Drug X from matrix components.
- Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex or Waters).
- Ionization Mode: Electrospray Ionization (ESI), positive or negative depending on the analyte.
- MRM Transitions:

- Drug X: $[M+H]^+$ → fragment ion
- **D-(+)-Trehalose-d14:** $[M+H]^+$ → fragment ion (specific transitions to be determined by infusion of the standard).

5. Data Analysis:

- Integrate the peak areas for Drug X and **D-(+)-Trehalose-d14**.
- Calculate the peak area ratio of Drug X to **D-(+)-Trehalose-d14**.
- Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted linear regression.
- Determine the concentration of Drug X in the QC and unknown samples from the calibration curve.

Workflow Diagram

[Click to download full resolution via product page](#)

Bioanalytical workflow with **D-(+)-Trehalose-d14**.

Application Note 2: D-(+)-Trehalose-d14 as a Tracer in a Pharmacokinetic Study

This application note outlines a protocol for a preclinical pharmacokinetic (PK) study in rats to determine the metabolic fate of a novel drug candidate, "Drug Y," when co-administered with **D-**

(+)-Trehalose-d14. This allows for the investigation of any potential drug-drug interactions at a metabolic level.

Representative Pharmacokinetic Data

The following table shows hypothetical pharmacokinetic parameters for Drug Y in rats, with and without co-administration of **D-(+)-Trehalose-d14**.

Table 3: Pharmacokinetic Parameters of Drug Y in Rats

Parameter	Drug Y Alone	Drug Y + D-(+)-Trehalose-d14
Cmax (ng/mL)	1520 ± 210	1480 ± 190
Tmax (hr)	1.0 ± 0.5	1.0 ± 0.5
AUC(0-t) (ng·hr/mL)	7890 ± 950	8120 ± 1100
AUC(0-inf) (ng·hr/mL)	8150 ± 1020	8400 ± 1150
t _{1/2} (hr)	3.5 ± 0.8	3.6 ± 0.7
CL/F (L/hr/kg)	1.23 ± 0.15	1.19 ± 0.14
Vd/F (L/kg)	6.2 ± 1.1	6.1 ± 1.0

Data are presented as mean ± SD (n=6). Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the concentration-time curve; t_{1/2}: Half-life; CL/F: Apparent total clearance; Vd/F: Apparent volume of distribution. This representative data suggests that co-administration of **D-(+)-Trehalose-d14** does not significantly alter the pharmacokinetics of Drug Y.

Experimental Protocol: Pharmacokinetic Study in Rats

1. Animal Model:

- Male Sprague-Dawley rats (n=6 per group), weighing 200-250g.
- Animals are fasted overnight before dosing.

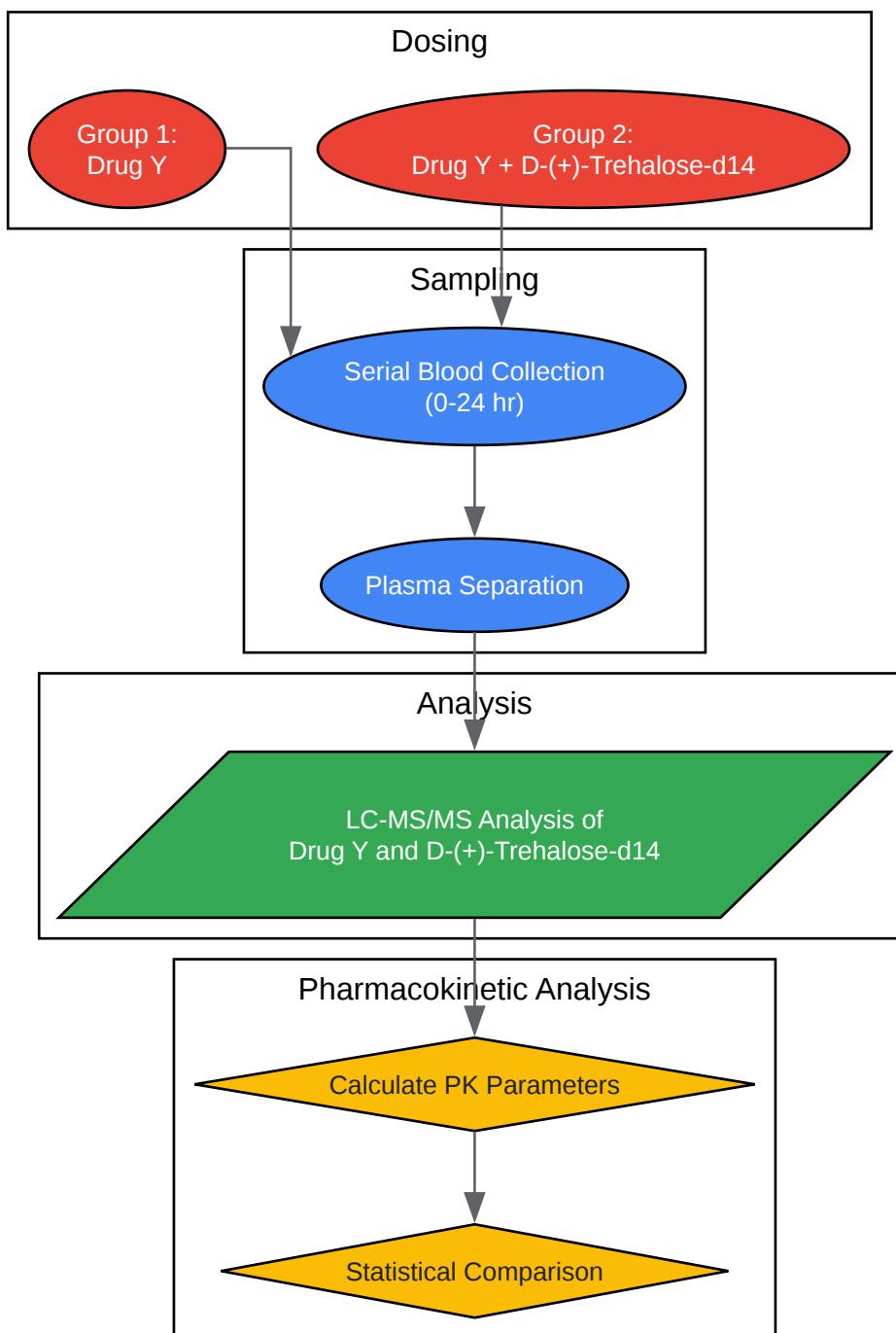
2. Dosing:

- Group 1 (Control): Administer Drug Y orally at a dose of 10 mg/kg.
- Group 2 (Test): Co-administer Drug Y (10 mg/kg, oral) and **D-(+)-Trehalose-d14** (50 mg/kg, oral).

3. Sample Collection:

- Collect blood samples (approximately 200 μ L) from the tail vein into heparinized tubes at pre-dose (0 hr) and at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
- Centrifuge the blood samples at 4000 rpm for 10 minutes to obtain plasma.
- Store plasma samples at -80°C until analysis.

4. Sample Analysis:


- Analyze the plasma samples for the concentration of Drug Y using a validated LC-MS/MS method, as described in Application Note 1.
- Simultaneously, monitor for the presence of **D-(+)-Trehalose-d14** and any potential deuterated metabolites of Drug Y to assess metabolic interactions.

5. Pharmacokinetic Analysis:

- Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, CL/F, Vd/F) for Drug Y in both groups using non-compartmental analysis with software such as Phoenix WinNonlin.
- Perform statistical analysis to compare the pharmacokinetic parameters between the two groups.

Experimental Workflow Diagram

Pharmacokinetic Study Workflow

[Click to download full resolution via product page](#)

Pharmacokinetic study experimental design.

Application Note 3: Investigating Autophagy Induction using D-(+)-Trehalose-d14

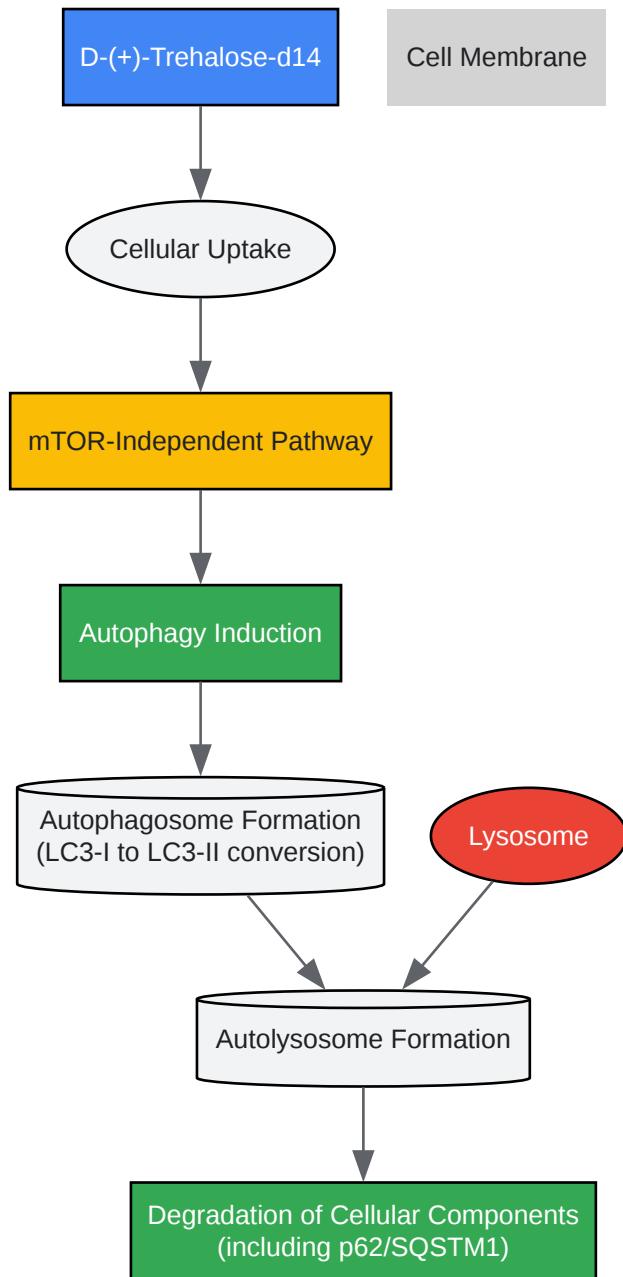
Trehalose is a known inducer of autophagy, a cellular process for degrading and recycling cellular components. **D-(+)-Trehalose-d14** can be used as a tool to confirm the uptake of trehalose into cells and to correlate this with the induction of autophagy.

Experimental Protocol: Autophagy Induction Assay

1. Cell Culture and Treatment:

- Culture a suitable cell line (e.g., HeLa or SH-SY5Y) in appropriate media.
- Treat the cells with **D-(+)-Trehalose-d14** at various concentrations (e.g., 10, 50, 100 mM) for different time points (e.g., 6, 12, 24 hours).
- Include a positive control (e.g., rapamycin) and a negative control (vehicle).

2. Assessment of Autophagy:


- LC3-II Turnover Assay (Western Blot):
 - Lyse the cells and perform protein quantification.
 - Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
 - Probe the membrane with antibodies against LC3 and a loading control (e.g., β -actin).
 - An increase in the ratio of LC3-II to LC3-I is indicative of an increase in autophagosome formation.
- p62/SQSTM1 Degradation Assay (Western Blot):
 - Follow the same procedure as for the LC3 turnover assay but probe with an antibody against p62/SQSTM1.
 - A decrease in p62/SQSTM1 levels indicates an increase in autophagic flux.

3. Confirmation of Trehalose Uptake:

- Harvest the cells treated with **D-(+)-Trehalose-d14**.
- Perform cell lysis and protein precipitation as described in Application Note 1.
- Analyze the cell lysate for the presence of **D-(+)-Trehalose-d14** using a validated LC-MS/MS method to confirm cellular uptake.

Signaling Pathway Diagram

Simplified Trehalose-Induced Autophagy Pathway

[Click to download full resolution via product page](#)

Trehalose-induced autophagy signaling.

Conclusion

D-(+)-Trehalose-d14 is a versatile and powerful tool for drug discovery and development. Its application as a deuterated internal standard ensures the generation of high-quality, reliable quantitative data in bioanalytical assays. Furthermore, its use as a metabolic tracer provides

valuable insights into the pharmacokinetic properties and metabolic fate of drug candidates, as well as their potential interactions with cellular pathways such as autophagy. The protocols and data presented herein provide a framework for the effective implementation of **D-(+)-Trehalose-d14** in your research endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. In-vivo tracking of deuterium metabolism in mouse organs using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [D-(+)-Trehalose-d14 in Drug Discovery: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12412086#d-trehalose-d14-applications-in-drug-discovery-and-development>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com